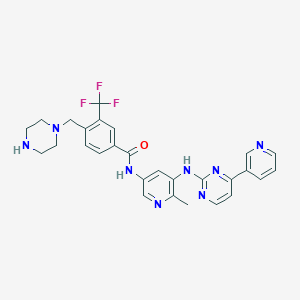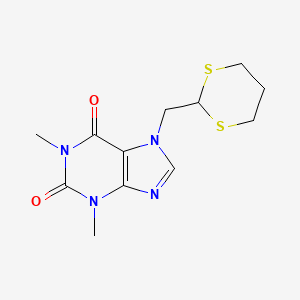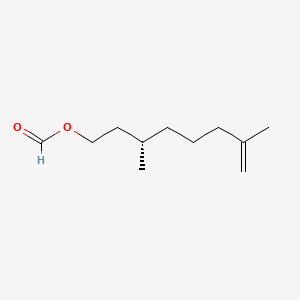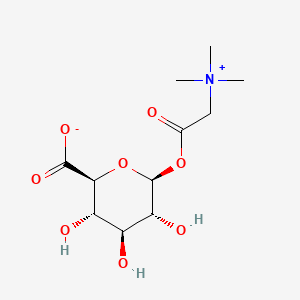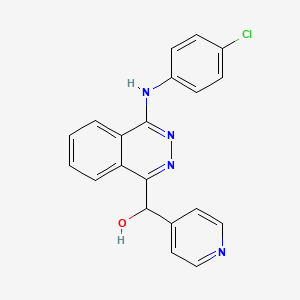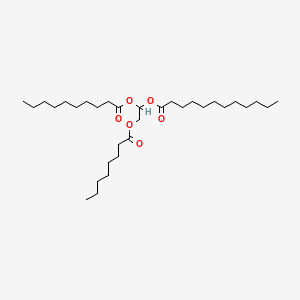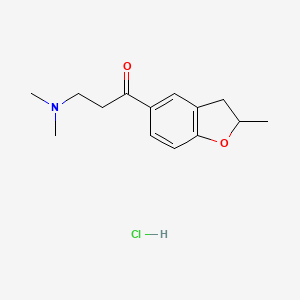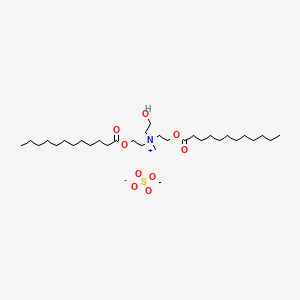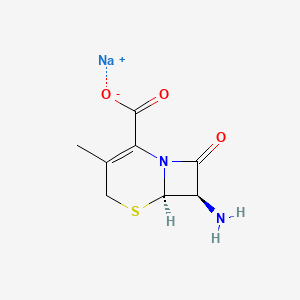
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate is a complex organic compound known for its unique structural and chemical properties. This compound is part of the cephalosporin class of antibiotics, which are widely used in the medical field to treat bacterial infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(42The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves the use of advanced techniques such as crystallization and chromatography to isolate and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .
Scientific Research Applications
Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and its effects on cellular processes.
Medicine: Used as an antibiotic to treat bacterial infections, particularly those caused by Gram-positive bacteria.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate involves the inhibition of bacterial cell wall synthesis. This compound binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. As a result, the bacterial cell becomes weakened and eventually lyses .
Comparison with Similar Compounds
Similar Compounds
Cefazolin: Another cephalosporin antibiotic with a similar mechanism of action but different spectrum of activity.
Cefuroxime: A cephalosporin antibiotic with a broader spectrum of activity compared to Sodium (6R-trans)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate.
Ceftriaxone: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
This compound is unique due to its specific structural features and its effectiveness against certain bacterial strains. Its stability and resistance to certain beta-lactamases make it a valuable antibiotic in clinical settings .
Properties
CAS No. |
56871-82-0 |
|---|---|
Molecular Formula |
C8H9N2NaO3S |
Molecular Weight |
236.23 g/mol |
IUPAC Name |
sodium;(6R,7R)-7-amino-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-3-2-14-7-4(9)6(11)10(7)5(3)8(12)13;/h4,7H,2,9H2,1H3,(H,12,13);/q;+1/p-1/t4-,7-;/m1./s1 |
InChI Key |
BCKQLZUUSACLHI-LPNHBSBCSA-M |
Isomeric SMILES |
CC1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=C(N2C(C(C2=O)N)SC1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Pyrrolo[3,4-c]pyrrole-1,4-dione, 2,5-dihydro-3,6-bis[4-(octadecylthio)phenyl]-](/img/structure/B12761953.png)
